molecular formula C6H6ClNOS B12101374 N-(5-chlorothiophen-2-yl)acetamide CAS No. 42152-55-6

N-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B12101374
CAS No.: 42152-55-6
M. Wt: 175.64 g/mol
InChI Key: LOKQTLKTJSMXEG-UHFFFAOYSA-N
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Description

N-(5-Chlorothiophen-2-yl)acetamide is an acetamide derivative featuring a 5-chlorothiophen-2-yl substituent on the nitrogen atom. The thiophene ring, a sulfur-containing heterocycle, combined with a chlorine atom at the 5-position, confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name

N-(5-chlorothiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKQTLKTJSMXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467481
Record name N-(5-chlorothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42152-55-6
Record name N-(5-chlorothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(5-chlorothiophen-2-yl)acetamide typically begins with 5-chlorothiophene-2-carboxylic acid.

    Acylation Reaction: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with acetamide in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in the thiophene ring can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The acetamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds where the chlorine atom is replaced by other nucleophiles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines derived from the reduction of the acetamide group.

Scientific Research Applications

Chemical Properties and Structure

N-(5-chlorothiophen-2-yl)acetamide has a unique structure characterized by a thiophene ring substituted with a chlorine atom and an acetamide group. Its molecular formula is C6H6ClNOSC_6H_6ClNOS, with a molecular weight of 175.64 g/mol. The presence of the thiophene moiety contributes to its notable biological activities, making it a candidate for various applications in medicinal chemistry and agrochemicals.

Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for producing specialty chemicals and materials, including polymers and coatings.

Biology

In biological research, this compound is utilized to study the effects of thiophene derivatives on cellular processes. It acts as a model compound to understand interactions between thiophene-based molecules and biological targets. Studies have indicated that it may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

Medicine

The compound shows potential in drug development, particularly against various diseases such as cancer and infectious diseases. Its derivatives have demonstrated significant activity against cancer cell lines and microbial pathogens . The mechanism of action involves interactions with specific molecular targets, modulating enzyme activity or receptor functions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), indicating its potential as an antimicrobial agent .

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated dose-dependent growth inhibition, highlighting its potential as an anticancer therapeutic agent .

Cell LinePercent Growth Inhibition (%)
MCF-7Varies by dosage

Mechanism of Action

The mechanism of action of N-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and the acetamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The thiophene ring provides a stable scaffold that enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents/Modifications Key Properties/Findings Reference
N-(5-Chlorothiophen-2-yl)acetamide 5-Cl-thiophen-2-yl group Base compound for comparison
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) Pyridin-3-yl group added SARS-CoV-2 main protease inhibitor (binding affinity: <−22 kcal/mol)
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) Trichloroethyl backbone + 5-Cl-thiophen-2-yl IR/NMR confirmed C=O, NH, and Cl interactions; synthesized via electrophilic substitution
N-Allyl-2-chloro-N-[(5-chlorothien-2-yl)methyl]acetamide Allyl and chlorothienylmethyl groups Molecular formula: C₁₀H₁₁Cl₂NOS; molar mass: 264.17 g/mol
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 4-Cl-phenyl + hydroxyimino group Intermediate for 5-chloro-isatin synthesis
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide 5-Cl-2-methylphenyl + cyano group CAS: 63034-97-9; potential lipoxygenase inhibitor

Key Observations :

  • Electron-Withdrawing Groups : The 5-Cl-thiophen-2-yl group enhances electrophilicity and influences crystal packing (e.g., trichloroethyl derivatives in ).
  • Bioactivity : Pyridine or sulfonamide substituents (e.g., 5RH1) improve binding to viral proteases via H-bond interactions with residues like ASN142 and GLN189 .
  • Spectroscopic Features : IR and NMR data for compound 2f reveal distinct C=O (1680–1700 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches, differing from phenyl-substituted analogs due to thiophene’s aromaticity.

Pharmacological Activities

  • Antiviral Activity : 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) demonstrated potent SARS-CoV-2 main protease inhibition, with binding modes stabilized by pyridine-thiophene interactions .
  • Anticancer Potential: Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines, suggesting that sulfonyl and heterocyclic groups enhance cytotoxicity .
  • Anti-Inflammatory Applications: N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide derivatives are investigated as lipoxygenase inhibitors, where the cyano group improves selectivity .

Stability and Degradation

  • Photodegradation : Chlorophenyl acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) undergo light-induced degradation, forming hydroxylated byproducts . The thiophene ring in this compound may alter degradation pathways due to sulfur’s redox activity.
  • Thermal Stability : Trichloroethyl derivatives (e.g., 2f) exhibit higher thermal stability due to strong C-Cl bonds and rigid crystal packing .

Biological Activity

N-(5-chlorothiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorinated thiophene ring and an acetamide functional group. The molecular formula is C6H6ClNOS\text{C}_6\text{H}_6\text{ClNOS} with a molecular weight of 175.64 g/mol. The presence of the thiophene moiety is crucial as it contributes to the compound's biological activity.

Property Details
Molecular FormulaC₆H₆ClNOS
Molecular Weight175.64 g/mol
Functional GroupsThiophene, Acetamide

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom and acetamide group are essential for binding to these targets, modulating their activity. The thiophene ring enhances the compound's binding affinity and selectivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study highlighted that derivatives of chloroacetamides, including this compound, showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that halogenated substituents on the phenyl ring enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. Studies suggest that compounds containing thiophene moieties can induce apoptosis in cancer cells by interfering with cellular signaling pathways and inducing oxidative stress. The mechanism involves interactions with proteins associated with apoptosis, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A quantitative structure-activity relationship (QSAR) analysis was conducted on various chloroacetamides, showing that this compound was among the most effective against Gram-positive bacteria like MRSA .
  • Antitumor Mechanism :
    • Interaction studies revealed stable binding between this compound and target proteins involved in apoptosis pathways. This stability suggests potential therapeutic applications in cancer treatment .
  • Computational Studies :
    • Molecular docking studies indicated that this compound could effectively bind to key proteins involved in viral replication processes, suggesting a potential role in antiviral drug development .

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